Scopoline
Description
Historical Trajectories in Scopoline (B1219716) Discovery and Early Scientific Investigations
The history of research into tropane (B1204802) alkaloids, including compounds related to this compound, is closely linked to the study of plants belonging to the Solanaceae family. Plants such as Scopolia carniolica, Atropa belladonna, and Datura stramonium have long been recognized for their potent biological activities, attributed to the presence of these alkaloids. wikipedia.orgresearchgate.netresearchgate.netswri.org
While the isolation and characterization of the more pharmacologically prominent scopolamine (B1681570) (hyoscine) were significant milestones in the late 19th and early 20th centuries, research into related tropane structures, including this compound (also known as oscine), developed alongside this work. asu.edubris.ac.uk Early scientific investigations often focused on the complex mixtures of alkaloids found in these plants. The structural elucidation of these compounds was a key aspect of early organic chemistry and natural product research. This compound, as an epoxide derivative of scopine (B3395896), was identified as a component or metabolic product within the biosynthesis pathways of these plants. nih.gov Its presence in species like Arabidopsis thaliana and Datura stramonium was noted in early phytochemical studies. nih.gov
The development of analytical techniques over time allowed for better separation, identification, and quantification of individual alkaloids within plant extracts, contributing to a more detailed understanding of compounds like this compound. However, much of the early biological and pharmacological research on Solanaceae alkaloids primarily centered on the more overtly psychoactive and anticholinergic compounds like scopolamine and atropine (B194438). wikipedia.orghhs.govresearchgate.net
Contemporary Academic Significance of this compound in Chemical and Biological Research
In contemporary academic research, this compound holds significance in several areas of chemical biology, particularly concerning the biosynthesis and metabolism of tropane alkaloids. Its structural relationship to scopolamine makes it a relevant compound for studying the enzymatic pathways involved in the formation of these complex molecules in plants.
Research continues to explore the biosynthesis of tropane alkaloids, with a focus on identifying and characterizing the enzymes and genes involved. Enzymes such as putrescine N-methyltransferase (PMT) and hyoscyamine (B1674123) 6β-hydroxylase (H6H) are key players in this pathway, leading to the formation of hyoscyamine and subsequently scopolamine, with this compound potentially arising as an intermediate or related metabolite. researchgate.netnih.gov Studies utilize techniques such as metabolic engineering to understand and manipulate these pathways, sometimes involving the expression of plant enzymes in microorganisms like Escherichia coli or yeast to produce tropane alkaloids, including efforts related to scopolamine production where this compound's role in the pathway is relevant. nih.govmdpi.comacs.org
Furthermore, this compound serves as a reference compound in analytical studies aimed at detecting and quantifying tropane alkaloids in various plant tissues or biological samples. Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed for this purpose. hhs.govoup.com
Academic research also touches upon the chemical synthesis of tropane alkaloids. While plant extraction remains a primary source for some of these compounds, the development of efficient synthetic routes for molecules like scopolamine, which is structurally close to this compound, is an ongoing area of investigation in organic chemistry. swri.org
Detailed research findings in this area often involve the analysis of alkaloid concentrations in different plant organs or developmental stages, as well as the characterization of enzyme activity and gene expression levels within the biosynthetic pathway. For example, studies on Duboisia myoporoides have quantified the levels of various tropane alkaloids, including precursors to scopolamine, across different plant tissues and growth phases. oup.com
| Plant Organ | Alkaloid | Concentration (mg/g DW) |
| Roots | Littorine (B1216117) | 0.46 ± 0.07 |
| Leaves | Scopolamine | 14.77 ± 5.03 |
| Leaves | Hyoscyamine | 3.01 ± 1.54 |
| Leaves | 6-hydroxy hyoscyamine | 4.35 ± 1.18 |
Note: Data adapted from research on Duboisia myoporoides, illustrating the presence and distribution of tropane alkaloids related to the scopolamine biosynthetic pathway, in which this compound is involved. oup.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-4-3-6(9)8(11-4)7(5)10/h4-8,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGPURSNXMUDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC3CC1C(C2O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871682 | |
| Record name | 4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20811-63-6, 487-27-4 | |
| Record name | Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrol-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20811-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scopoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Scopoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Natural Occurrence and Biosynthetic Pathways of Scopoline
Plant Distribution and Identification of Scopoline-Producing Species
This compound (B1219716) is a naturally occurring compound identified in numerous plant species. Its distribution is particularly prominent within specific botanical families known for producing tropane (B1204802) alkaloids.
The Solanaceae family, commonly known as the nightshade family, represents a primary source of this compound. Several key genera within this family are recognized for containing this alkaloid. These include Hyoscyamus, Datura, Atropa, Scopolia, and Duboisia. pnas.orgmdpi.compnas.org Species such as Hyoscyamus niger (henbane), Datura stramonium (jimson weed), Atropa belladonna (deadly nightshade), Mandragora officinarum (mandrake), and Duboisia species are well-documented sources of this compound. mdpi.comwikipedia.orgresearchgate.net Duboisia leaves, for instance, are a main source of raw material for tropane alkaloid production globally, containing a significant percentage of scopolamine (B1681570). mdpi.com While hyoscyamine (B1674123) is often the more abundant alkaloid in these plants, scopolamine is found in greater quantities in species like Duboisia and Datura metel. mdpi.com
This compound has also been reported in Arabidopsis thaliana. nih.gov
The accumulation of tropane alkaloids, including this compound, can exhibit significant genetic variability among and within plant species. This variability influences the quantity and profile of alkaloids produced. Differences in species-specific regulatory mechanisms can impact alkaloid biosynthesis. mdpi.com For example, while overexpression of certain genes can enhance scopolamine production in one species, the same strategy may not yield similar results in another, suggesting the presence of distinct genetic controls. mdpi.com The genetic basis of tropane alkaloid biosynthesis and its evolutionary adaptation across various plant species are areas of ongoing research. mdpi.com
| Genus | Common Name | Notes on this compound Content |
| Atropa | Deadly Nightshade | Important source for commercial production. researchgate.net |
| Datura | Jimson Weed | Contains scopolamine. wikipedia.orgresearchgate.net |
| Duboisia | Corkwood | Main source for raw material; high scopolamine content. mdpi.com |
| Hyoscyamus | Henbane | Contains scopolamine. wikipedia.orgresearchgate.net |
| Mandragora | Mandrake | Contains scopolamine. wikipedia.orgresearchgate.net |
| Scopolia | Contains scopolamine. wikipedia.orgresearchgate.net |
Key Botanical Sources within the Solanaceae Family
Elucidation of the this compound Biosynthesis Pathway
The biosynthesis of this compound is a complex metabolic pathway that has been the subject of extensive research. While significant progress has been made, certain aspects of the pathway and its regulation are still being fully understood. nih.gov
The biosynthesis of the tropane ring structure found in this compound originates from the amino acids L-ornithine and L-arginine. nih.govmdpi.comphytojournal.com These amino acids serve as precursors for the formation of putrescine. nih.govmdpi.comphytojournal.com Ornithine is directly decarboxylated to yield putrescine, a reaction catalyzed by ornithine decarboxylase (ODC). nih.govphytojournal.commdpi.com Arginine can also be converted to putrescine through a multi-step pathway involving arginine decarboxylase, agmatine (B1664431) iminohydrolase, and N-carbamoylputrescine amidase. nih.govphytojournal.com
Putrescine is then methylated to N-methylputrescine by the enzyme putrescine N-methyltransferase (PMT). wikipedia.orgmdpi.comnih.govphytojournal.complos.org This step is considered the first committed step in the biosynthesis of tropane alkaloids, diverting putrescine from the polyamine pool towards alkaloid production. pnas.orgnih.govplos.org N-methylputrescine is subsequently oxidized to 4-methylaminobutanal, a reaction catalyzed by N-methylputrescine oxidase (MPO). phytojournal.commdpi.com This compound then undergoes spontaneous ring formation to produce the N-methyl-Δ¹-pyrrolinium cation. wikipedia.orgphytojournal.com The N-methylpyrrolinium cation is a key intermediate and a branch point for the synthesis of various alkaloids, including tropane alkaloids and nicotine. mdpi.comphytojournal.combohrium.com
Several key enzymes are involved in the later stages of this compound biosynthesis. Following the formation of the N-methylpyrrolinium cation, subsequent steps lead to the formation of tropinone (B130398). wikipedia.org Tropinone is then reduced to tropine (B42219) by tropinone reductase I (TR-I). pnas.orgmdpi.commdpi.com Tropine is a precursor for scopolamine, while pseudotropine, formed by tropinone reductase II (TR-II), is involved in the biosynthesis of calystegines. mdpi.com
A crucial enzyme in the direct pathway to scopolamine is hyoscyamine 6β-hydroxylase (H6H). pnas.orgmdpi.compnas.orgmdpi.commdpi.commdpi.complos.org H6H is a bifunctional enzyme that catalyzes two steps: the hydroxylation of hyoscyamine to 6β-hydroxyhyoscyamine and the subsequent epoxidation of 6β-hydroxyhyoscyamine to form this compound. mdpi.complos.org This enzyme plays a critical role in determining the ratio of hyoscyamine to scopolamine in plants. plos.org The gene encoding H6H has been cloned from several tropane alkaloid-producing plants. plos.org
Gene expression of enzymes like PMT and H6H is modulated by various factors, including plant tissue specificity, developmental stages, and environmental stimuli. nih.gov For instance, studies have shown that the expression of h6h can be significantly influenced by treatments with elicitors like methyl jasmonate, particularly in root tissues where scopolamine synthesis predominantly occurs. mdpi.comnih.gov
Metabolic engineering techniques have been explored as a means to modulate the this compound biosynthetic pathway and enhance its production in plants and in vitro systems, such as hairy root cultures. nih.govfrontiersin.orgresearchgate.netresearchgate.netmdpi.com These approaches aim to increase the flux of precursors towards this compound synthesis or to block competing pathways. mdpi.com
One strategy involves the overexpression of genes encoding key enzymes in the pathway. Overexpression of the pmt gene, which catalyzes the first committed step, has been investigated to potentially increase scopolamine production by directing more putrescine towards alkaloid synthesis. pnas.orgnih.govplos.orgresearchgate.net However, the effectiveness of pmt overexpression alone can vary depending on the plant species, suggesting that other steps may be rate-limiting. pnas.orgmdpi.com
Simultaneous overexpression of both pmt and h6h genes has shown promise in significantly increasing scopolamine accumulation in hairy root cultures of species like Hyoscyamus niger. pnas.orgmdpi.commdpi.comnih.gov This suggests that enhancing both the initial committed step and the final conversion step can lead to a greater increase in this compound yield. pnas.org
Metabolic engineering can also involve transferring genes from one plant species to another to introduce or enhance specific steps in the biosynthetic pathway. nih.gov While significant advances have been made, challenges remain in optimizing these approaches for large-scale production and fully understanding the complex regulation of the pathway. mdpi.commdpi.com
Research has investigated the activity and expression of key enzymes in this compound biosynthesis. Studies on Datura stramonium have shown that methyl jasmonate treatment can significantly increase the expression of the h6h gene in roots, correlating with enhanced scopolamine production in this tissue. mdpi.comnih.gov The increase in h6h expression in roots was notably higher compared to leaves, supporting the understanding that scopolamine synthesis is primarily localized in roots. nih.gov
Overexpression studies in Hyoscyamus niger hairy root cultures demonstrated that lines expressing both pmt and h6h genes produced substantially higher levels of scopolamine compared to wild-type or lines with single gene overexpression. pnas.org One study reported a line producing 411 mg/L scopolamine, a significant increase over the wild type (43 mg/L). pnas.org This highlights the potential of targeting multiple enzymes in the pathway for yield improvement.
Key Enzymes and Gene Expression in this compound Biosynthesis (e.g., Putrescine N-methyltransferase, Hyoscyamine 6β-hydroxylase)
Regulation of this compound Biosynthesis in Planta
The regulation of the biosynthetic pathway leading to tropane alkaloids like scopolamine in plants is a complex process influenced by various factors, including plant growth regulators and the expression of biosynthetic genes.
Influence of Plant Growth Regulators on Alkaloid Accumulation
Plant growth regulators (PGRs) have been shown to modulate the accumulation of tropane alkaloids in medicinal plants. Studies on Datura stramonium have investigated the effects of methyl jasmonate (MJ), a type of plant growth regulator, on the biosynthesis and accumulation of scopolamine and atropine (B194438). chemicalbook.comfishersci.cafishersci.fi Research indicates that MJ can have a concentration-dependent effect on alkaloid production. For instance, treatment with MJ at a concentration of 150 µM led to an increase in the production of both scopolamine and atropine in the leaves and roots of D. stramonium. chemicalbook.comfishersci.cafishersci.fi Conversely, a higher concentration of MJ (300 µM) was observed to have an adverse effect on alkaloid accumulation. chemicalbook.comfishersci.cafishersci.fi
The influence of MJ extends to the transcriptional level, as it was found to enhance the expression of key genes involved in tropane alkaloid biosynthesis, namely PMT, TR1, and h6h, in the roots of D. stramonium. chemicalbook.comfishersci.ca This suggests that MJ can regulate the biosynthesis and accumulation of these alkaloids by influencing the expression of critical enzymatic genes in the pathway. chemicalbook.comfishersci.ca
Other plant growth regulators have also been explored for their impact on scopolamine content in different plant species. In Hyoscyamus niger, treatments with specific concentrations of Mobiqute chloride (MC), Alar (AL), and Ethephon (EP) resulted in significant increases in scopolamine content. nih.gov For example, MC at 1500 mg/L, Alar at 1000 mg/L, and Ethephon at 100 and 200 mg/L were reported to increase scopolamine content in H. niger compared to control groups. nih.gov
The following table summarizes the effect of different plant growth regulators on scopolamine content in Hyoscyamus niger:
| Plant Growth Regulator | Concentration (mg/L) | Effect on Scopolamine Content (Fold Increase vs Control) | Citation |
| Mobiqute chloride (MC) | 1500 | 2.32 times more | nih.gov |
| Alar (AL) | 1000 | 1.96 times more | nih.gov |
| Ethephon (EP) | 100 | 1.73 times more | nih.gov |
| Ethephon (EP) | 200 | 1.70 times more | nih.gov |
Transcriptomic and Genomic Analyses of Biosynthetic Genes
Transcriptomic and genomic analyses have become valuable tools for dissecting the complexities of tropane alkaloid biosynthesis and identifying the genes involved. Transcriptome analysis of plants like Anisodus acutangulus has provided insights into the genes related to alkaloid biosynthesis. uni.lu Through RNA sequencing, unigenes associated with tropane, piperidine, and pyridine (B92270) alkaloid biosynthesis have been identified. uni.lu This includes genes encoding enzymes such as littorine (B1216117) mutase/monooxygenase (CYP80F1), diamine oxidase (DAO), alcohol dehydrogenase (ADH), and aromatic amino acid aminotransferase (ArAT), which are potentially involved in the biosynthetic pathways. uni.lu
Mining of transcriptome data from tropane alkaloid-producing plants, such as Atropa belladonna, has contributed significantly to the elucidation of the biosynthetic routes for hyoscyamine and scopolamine. latoxan.com These studies help in understanding the expression profiles of genes involved at different stages of the pathway.
Genetic engineering approaches, often guided by transcriptomic and genomic data, have been employed to enhance the production of scopolamine. Overexpression of key biosynthetic genes, particularly h6h (encoding hyoscyamine 6β-hydroxylase) and pmt (encoding putrescine N-methyltransferase), has been a focus of research in transgenic plants and hairy root cultures. nih.govciteab.comlabsolu.ca Overexpression of the h6h gene in Atropa belladonna, for instance, resulted in a notable increase in scopolamine content, with the highest levels observed in the leaves of transgenic plants. labsolu.ca One transgenic line showed a 4.2-fold increase in scopolamine content in leaves compared to non-transgenic counterparts. labsolu.ca
Simultaneous overexpression of both pmt and h6h genes in hairy root cultures of Hyoscyamus niger has also demonstrated the potential to significantly enhance scopolamine accumulation. These findings highlight the importance of these genes as targets for metabolic engineering aimed at improving scopolamine yield.
Furthermore, functional genomics studies have led to the identification of novel genes crucial for the biosynthesis of intermediates like littorine, a precursor to hyoscyamine and scopolamine. invivochem.cn The identification of genes encoding phenyllactate UDP-glycosyltransferase (UGT1) and littorine synthase (LS) through such approaches provides a more complete understanding of the biosynthetic pathway. invivochem.cn
Synthetic Methodologies for Scopoline and Its Analogues
Total Synthesis Strategies of the Scopoline (B1219716) Core Structure
Total synthesis approaches to the this compound core structure often focus on the efficient construction of the tropane (B1204802) ring system, followed by the introduction of the epoxide functionality. The tropane core, an 8-azabicyclo[3.2.1]octane system, is a common motif in many alkaloids.
Development of Efficient Chemical Synthesis Routes
The development of efficient chemical synthesis routes to the this compound core structure has been a subject of considerable research. Strategies often involve the formation of the bicyclic tropane system through various cyclization reactions. One notable approach to constructing the tropane core is the (4+3) cycloaddition reaction. This method has been applied in the synthesis of tropane derivatives, which can then be further elaborated to the this compound core. sci-hub.se For instance, the formal (4+3) cycloaddition of pyrroles has been utilized as a convergent strategy for accessing intermediates like nortropinone, a precursor to the tropane scaffold. sci-hub.se Mann's group successfully synthesized (±)-scopoline using a sequence involving a (4+3) cycloaddition of tetrabromoacetone with pyrrole, followed by debromination, epoxidation, and reduction. sci-hub.se Hoffmann's group also employed intermolecular (4+3) cycloaddition in the synthesis of this compound derivatives. sci-hub.se
Enzymatic Synthesis and Biocatalysis Approaches
Enzymatic synthesis and biocatalysis offer attractive alternatives to traditional chemical methods for accessing complex natural product structures like this compound, often providing high selectivity and operating under milder conditions. rsc.orgucl.ac.uk While much of the enzymatic research in this area focuses on the biosynthesis of scopolamine (B1681570) from its precursors in plants, the key epoxidation step that forms the this compound epoxide ring from a tropane precursor is directly relevant to the enzymatic synthesis of the this compound core.
The biosynthesis of scopolamine from hyoscyamine (B1674123) involves the enzyme hyoscyamine 6β-hydroxylase (H6H). wikipedia.orgoup.comnih.gov This enzyme, a 2-oxoglutarate-dependent dioxygenase, catalyzes a two-step reaction: first, the hydroxylation of hyoscyamine to 6β-hydroxyhyoscyamine, and then the epoxidation of the tropane ring to form scopolamine. nih.gov This enzymatic epoxidation highlights the potential of biocatalysis for introducing the epoxide functionality characteristic of the this compound core in a highly controlled manner.
Research has also explored the use of recombinant bacterial strains expressing genes for enzymes involved in tropane alkaloid biosynthesis, such as tropine (B42219) 6-beta-hydroxylase, to catalyze the conversion of tropine to scopolamine, demonstrating the feasibility of using engineered biological systems for the synthesis of the this compound core within the context of scopolamine production. google.com Biocatalysis is recognized as a significant technological advancement in the production of scopolamine and related compounds, offering a more environmentally friendly approach compared to some chemical processes. coherentmarketinsights.com
Chemoenzymatic Synthesis Methodologies for this compound and Derivatives
Chemoenzymatic synthesis strategically combines the strengths of both chemical and enzymatic methods to synthesize complex molecules like this compound and its derivatives. This approach leverages the high selectivity and efficiency of enzymes for specific transformations while utilizing chemical reactions for steps that are less amenable to enzymatic catalysis.
While specific detailed chemoenzymatic routes solely focused on the de novo synthesis of the this compound core were not extensively detailed in the search results, the approach is highly relevant to the synthesis of scopolamine and its derivatives, which contain the this compound core. For example, the synthesis of scopolamine butylbromide has been reported using a chemoenzymatic route where an enzyme, such as Thermomyces lanuginosus lipase, is employed for a specific step in conjunction with chemical transformations. bloomtechz.com
Chemoenzymatic cascades are increasingly being explored for the synthesis of plant-inspired natural products, offering advantages such as the ability to telescope reaction steps and create branch points for the synthesis of analogues. rsc.org The application of biocatalysts within a chemical synthesis sequence can lead to milder reaction conditions, improved selectivity, and potentially higher yields compared to purely chemical routes. rsc.org This integrated approach holds promise for the efficient and selective synthesis of this compound and its various derivatives.
Synthesis of Novel this compound Derivatives and Analogues
The synthesis of novel this compound derivatives and analogues is driven by the desire to explore their diverse properties and potential applications. This involves modifying the core this compound structure or attaching different chemical moieties to it.
Design Principles for Structural Modification
The design principles for structural modification of this compound and its analogues are guided by the desired properties of the target molecules. Modifications can be made to the tropane ring system, the epoxide functionality, or any attached groups (such as the tropic acid ester in scopolamine). The aim is often to alter factors such as biological activity, metabolic stability, or pharmacokinetic properties.
Studies on scopolamine derivatives provide insights into how modifications to the this compound core and its attached groups can influence activity. For instance, the synthesis and evaluation of enzyme inhibitory potential of scopolamine derivatives have been reported, where modifications to the scopolamine structure led to compounds with altered activity against enzymes like acetylcholinesterase. tubitak.gov.trtubitak.gov.tr This suggests that systematic structural variations can be used to probe structure-activity relationships. Design efforts have also focused on creating analogues with improved therapeutic profiles, such as fluorine-containing scopolamine analogues explored as potential antidepressants. acs.orgresearchgate.net These studies imply rational design based on the known interactions of the parent compound with biological targets.
Modifications can involve altering the functional groups present, introducing new substituents, or changing the stereochemistry. The synthesis of scopine (B3395896) 3-amino-2-phenylpropionate derivatives by reacting scopolamine hydrobromide with secondary amines exemplifies the modification of the ester linkage attached to the scopine core. researchgate.net Rapid synthesis approaches to tropane alkaloids and their analogues, utilizing strategies like aziridination of cycloheptadiene intermediates, allow for late-stage structural diversification at various positions on the tropane scaffold, which is crucial for generating a library of analogues for structure-activity relationship studies. acs.org
Stereoselective Synthesis of this compound Enantiomers
Stereoselective synthesis is of paramount importance for this compound and its derivatives because the biological activity of these compounds is often highly dependent on their absolute configuration. mdpi.com Enantiomers, while having the same chemical formula and connectivity, are non-superimposable mirror images and can exhibit significantly different pharmacological effects.
Achieving stereocontrol in the synthesis of the complex this compound structure is challenging. Both chemical and enzymatic methods are employed to synthesize specific enantiomers or to separate racemic mixtures. Stereoselective chemical processes, such as asymmetric synthesis, are designed to favor the formation of one enantiomer over the other.
Enzymatic methods are particularly valuable for their high stereoselectivity. rsc.orgucl.ac.uk Biocatalytic transformations can be designed to produce single enantiomers directly or to kinetically resolve racemic mixtures. Lipase-mediated kinetic resolution of racemic this compound has been reported as a method to obtain enantiomerically enriched this compound. researchgate.net This process utilizes the ability of lipases to selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted or reacting at a much slower rate.
While not directly focused on this compound, research on the stereoselective synthesis of other related bicyclic systems, such as homotropanones, using chiral intermediates and organocatalysis, demonstrates the types of strategies that can be applied to control the stereochemistry during the construction of similar caged structures. mdpi.comresearchgate.net The development of stereoselective routes is crucial for accessing pure enantiomers of this compound and its analogues for thorough study and potential development.
Molecular Mechanisms of Action and Pharmacological Investigations Preclinical Focus
Receptor Antagonism and Binding Kinetics at Cholinergic Systems
A primary mechanism of action associated with scopolamine (B1681570) is its interaction with muscarinic acetylcholine (B1216132) receptors. wikipedia.orgresearchgate.netnih.govbmj.comfrontiersin.org
Non-Selective Muscarinic Acetylcholine Receptor Antagonism
Scopolamine acts as a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs). wikipedia.orgresearchgate.netnih.gov There are five known subtypes of muscarinic receptors (M1-M5), and scopolamine has been shown to bind to multiple subtypes. wikipedia.org While it is generally considered non-selective across M1-M4 subtypes, its inhibition at the M5 receptor may be weaker. drugbank.com This antagonism blocks the activity of acetylcholine at these receptors, thereby affecting signal transmission in the parts of the nervous system where these receptors are located, particularly the parasympathetic nervous system and the central nervous system. wikipedia.orgwikipedia.org
Ligand Binding Studies and Receptor Subtype Affinity Profiling
Ligand binding studies have been conducted to characterize the interaction of scopolamine with muscarinic receptors. These studies typically involve using radiolabeled ligands, such as [3H]scopolamine or [3H]N-methylscopolamine (NMS), to measure binding to receptor sites in tissue homogenates or cell membranes. jneurosci.orgcapes.gov.brresearchgate.netnih.govresearchgate.net
Equilibrium binding studies with [3H]scopolamine in rat forebrain homogenates have indicated interaction with a single population of binding sites, consistent with muscarinic receptors. jneurosci.org Specific binding of [3H]scopolamine is displaced by excess unlabeled scopolamine or other muscarinic antagonists like atropine (B194438) or QNB, confirming the specificity of binding to muscarinic receptors. jneurosci.org
Studies using [3H]NMS have investigated the binding kinetics and affinity of scopolamine and its derivatives at different muscarinic receptor subtypes (M1-M4). capes.gov.brresearchgate.netacs.org These studies can determine association (kon) and dissociation (koff) rate constants, as well as equilibrium dissociation constants (Kd or Ki). researchgate.netnih.govresearchgate.netacs.orgfrontiersin.org For instance, scopolamine has been reported to have high affinity for muscarinic receptors, typically in the nanomolar range (≤1 nM). nih.gov
While scopolamine primarily targets muscarinic receptors with high affinity, higher concentrations have been reported to interact with other receptors, such as nicotinic acetylcholine receptors and 5-HT3 receptors, albeit with lower affinity (in the micromolar range). nih.govplos.orgcam.ac.uk For example, scopolamine inhibited 5-HT3A receptor responses with an IC50 of 2.09 μM in Xenopus oocytes. nih.govcam.ac.uk
Here is a table summarizing some reported binding affinities (Ki values) for scopolamine at muscarinic receptor subtypes:
| Receptor Subtype | Reported Ki (nM) | Source |
| M1 | 1.4 | scirp.org |
| M2 | 1.2 | scirp.org |
| M1-M4 (generally) | ≤ 1 | nih.gov |
Note: These values are representative and may vary depending on the specific experimental conditions and source.
Cellular and Subcellular Mechanisms of Action (In Vitro Studies)
In vitro studies have provided insights into the cellular and subcellular effects of scopolamine, particularly concerning its impact on cholinergic signaling and potential interactions with other molecular targets. wikipedia.orgsmmu.edu.cn
Cholinergic Signaling Pathway Modulation
The primary cellular mechanism of scopolamine involves the modulation of cholinergic signaling pathways through the antagonism of muscarinic receptors. wikipedia.orgresearchgate.netnih.govbmj.comfrontiersin.org By blocking acetylcholine binding, scopolamine inhibits the downstream signaling cascades activated by muscarinic receptors, which are G protein-coupled receptors. wikipedia.orgwikipedia.org These pathways can involve various intracellular effectors, influencing processes such as adenylyl cyclase activity, phosphoinositide hydrolysis, and ion channel modulation. nih.gov
In the context of rapid antidepressant effects observed in some studies, preclinical work suggests that scopolamine's muscarinic antagonism, particularly at M1 receptors on inhibitory interneurons, can lead to disinhibition of pyramidal neurons. researchgate.netnih.gov This disinhibition is thought to increase extracellular glutamate (B1630785) levels, activate AMPA receptors, and subsequently trigger intracellular signaling cascades, including the BDNF-mTORC1 pathway, which are implicated in synaptic plasticity and antidepressant responses. researchgate.netbmj.comnih.gov
Investigations of Ion Channel Modulation and Other Molecular Targets
Beyond muscarinic receptors, in vitro studies have explored whether scopolamine interacts with other ion channels or molecular targets. While its primary action is on mAChRs, some research suggests potential interactions with other systems at higher concentrations. nih.govcam.ac.uk As mentioned earlier, scopolamine has shown low-affinity inhibition of 5-HT3A receptors in in vitro electrophysiological and ligand binding studies. nih.govcam.ac.uk
Studies using techniques like attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy have been employed to examine ligand-dependent conformational changes in muscarinic receptors upon scopolamine binding, providing insights into the molecular events associated with receptor activation or inhibition. researchgate.net
In vitro studies have also been utilized to assess the permeability of scopolamine across biological barriers, such as skin, using diffusion cells with animal skin models to understand transdermal delivery characteristics. smmu.edu.cnresearchgate.net
Neuropharmacological Effects in Preclinical Animal Models
Preclinical studies in various animal models, primarily rodents, have been instrumental in understanding the neuropharmacological effects of scopolamine, particularly its impact on cognitive function, behavior, and neuronal activity. researchgate.netnih.govbmj.comsmmu.edu.cnresearchgate.netcam.ac.uknih.govresearchgate.netplos.orgjnutraceutical.commdpi.com
Scopolamine is widely used in animal models to induce temporary cognitive deficits that mimic aspects of conditions like Alzheimer's disease and dementia, serving as a model for evaluating potential therapeutic agents. wikipedia.orgnih.govfrontiersin.orgplos.orgjnutraceutical.comfrontiersin.orgwho.int These models are based on the understanding that cholinergic dysfunction contributes to cognitive impairment. wikipedia.orgplos.orgmdpi.comwho.int
Behavioral tests commonly used in scopolamine-induced cognitive impairment models include the Morris water maze, Y-maze, elevated plus maze, and passive avoidance tests. frontiersin.orgplos.orgjnutraceutical.comwho.intnih.gov In these tests, scopolamine administration typically leads to impaired performance, such as reduced spatial learning and memory, decreased alternation behavior, and shorter latency times in passive avoidance tasks. frontiersin.orgplos.orgjnutraceutical.comwho.intnih.gov For example, scopolamine-treated rats displayed reduced alternation and exploratory behavior and impaired spatial learning and memory in the Y-maze and water maze. nih.gov
Studies have also investigated the effects of scopolamine on neuronal activity and neurochemistry in specific brain regions known to be involved in cognition, such as the hippocampus and prefrontal cortex. researchgate.netbmj.comnih.govmdpi.comwho.intnih.gov Scopolamine has been shown to reduce acetylcholine levels in the hippocampus. who.int Furthermore, studies have explored the impact of scopolamine on other neurotransmitter systems and signaling pathways. For instance, research has examined its effects on L-arginine metabolism in the dentate gyrus of rats, observing decreased nitric oxide synthase activity and increased arginase activity. nih.gov
Preclinical studies also explore the potential antidepressant effects of scopolamine, with findings suggesting rapid and long-lasting symptom alleviation in rodent models, potentially mediated through the modulation of glutamatergic signaling and activation of pathways like mTORC1 in the prefrontal cortex. researchgate.netbmj.comnih.gov
The use of scopolamine in animal models, while valuable for studying cholinergic system involvement in various functions and for screening potential therapeutic compounds, is accompanied by considerations regarding its non-selectivity and potential side effects that could confound behavioral assessments. frontiersin.org
Cognitive Impairment Models Induced by Scopoline (B1219716) (e.g., Memory, Attention Deficits)
Scopolamine is widely utilized in preclinical research to induce cognitive deficits, serving as a pharmacological model for memory and attention impairments, particularly in the context of neurodegenerative conditions like Alzheimer's disease. nih.govjapsonline.com This modeling approach is based on the cholinergic hypothesis of geriatric memory dysfunction, which posits that deficits in the cholinergic system contribute significantly to cognitive decline. transpharmation.combiorxiv.orgnih.govoup.com Scopolamine achieves this by blocking central muscarinic receptors, thereby disrupting the cholinergic system crucial for learning and memory. japsonline.com
Studies in various animal species, including fish, rodents, and primates, have demonstrated that scopolamine administration rapidly induces observable memory impairments. nih.gov These deficits can manifest in different forms of memory, including recognition, spatial, and emotional memory, as well as executive functions like attention, cognitive flexibility, and working memory. nih.gov The severity and nature of the cognitive effects are dose-dependent and can be influenced by factors such as species, age, and sex of the subjects. nih.gov
Preclinical models employing scopolamine-induced cognitive impairment utilize various behavioral tasks to assess memory and attention deficits. In mice, common tests include the contextual fear conditioning (CFC) test and the social transmission of food preference (STFP) test, both of which rely on hippocampal function. Rat models frequently employ the passive avoidance test, a fear-motivated task assessing short-term or long-term memory, and the T-maze alternation learning task, which measures exploratory behavior and indicates hippocampal dysfunction. neurofit.com The T-maze continuous alternation task (T-CAT) in mice is another method used to evaluate spatial exploratory performance and memory deficits induced by scopolamine. neurofit.com
While scopolamine is considered a standard for inducing memory impairments in preclinical studies, its non-selective action on muscarinic receptors and potential peripheral side effects can complicate the interpretation of behavioral test outcomes, particularly in tasks involving visual discrimination or food intake. nih.gov Despite these limitations, the scopolamine-induced cognitive deficit model remains a popular bioassay for evaluating compounds with potential cognitive-enhancing properties. japsonline.comneurofit.com
Cholinergic System Dysfunction Models
Scopolamine is a well-established tool for creating models of cholinergic system dysfunction in preclinical settings. transpharmation.comneurofit.com Its mechanism of action as a muscarinic cholinergic receptor antagonist directly disrupts cholinergic transmission. drugbank.comjapsonline.com By blocking these receptors, scopolamine interferes with the normal signaling of acetylcholine, a neurotransmitter vital for numerous central nervous system functions, including learning and memory. drugbank.com This disruption leads to a state of reduced cholinergic tone, mimicking aspects of cholinergic deficits observed in conditions like Alzheimer's disease. japsonline.comtranspharmation.com
The scopolamine-induced model of reduced cholinergic tone is used to study the consequences of impaired cholinergic signaling on cognitive function and to evaluate potential therapeutic interventions aimed at restoring cholinergic balance. transpharmation.comneurofit.com The memory deficits induced by scopolamine are often referred to as 'cholinergic amnesia' due to their direct link to the blockade of cholinergic receptors. researchopenworld.com
Investigation of Neuroprotective and Nootropic Agents in this compound Models
Scopolamine-induced cognitive impairment models are extensively used to investigate the potential neuroprotective and nootropic effects of various agents. japsonline.comresearchopenworld.comnih.govnih.gov These models provide a platform to screen compounds that might ameliorate the memory and attention deficits caused by cholinergic dysfunction and associated pathologies like oxidative stress and neuroinflammation. researchopenworld.comnih.govmdpi.com
Studies have evaluated a range of natural and synthetic compounds for their ability to reverse scopolamine-induced amnesia. For instance, plant natural products have been tested, with some compounds showing potential in inhibiting memory impairment induced by scopolamine in mice. japsonline.com Apocynin, an antioxidant, has demonstrated nootropic, neuroprotective, and anti-oxidant roles in a scopolamine-induced memory deficit zebrafish model. researchopenworld.comresearchopenworld.com It was found to prevent scopolamine-induced amnesia, reduce free radical generation, and curb inflammation, potentially acting on the cholinergic transmission pathway. researchopenworld.comresearchopenworld.com
Combinations of pharmacological agents have also been tested. Co-administration of low doses of memantine, an NMDA receptor antagonist, with an alpha7 nicotinic acetylcholine receptor agonist (PHA-543613) significantly improved memory performance and reversed scopolamine-induced deficits in rats. frontiersin.org This suggests potential synergistic effects between different pharmacological targets in ameliorating cognitive impairment.
Furthermore, some studies focus on the ability of agents to counteract the neuroinflammatory and oxidative stress aspects associated with scopolamine-induced neurodegeneration. Succinamide derivatives, for example, have been shown to ameliorate neuroinflammation and oxidative stress in scopolamine models, suggesting a multi-target approach to neuroprotection. mdpi.com
Examples of agents investigated in scopolamine models include:
Plant extracts and their bioactive molecules japsonline.comnih.gov
Antioxidants like apocynin researchopenworld.comresearchopenworld.com
NMDA receptor antagonists (e.g., memantine) frontiersin.org
Nicotinic acetylcholine receptor agonists (e.g., PHA-543613) frontiersin.org
Cholinesterase inhibitors (e.g., donepezil, tacrine) neurofit.comnih.govscialert.net
Succinamide derivatives mdpi.com
Flavonoid derivatives researchgate.net
These investigations highlight the utility of scopolamine models in identifying and characterizing compounds with potential therapeutic value for cognitive disorders by assessing their impact on memory, cholinergic function, oxidative stress, and neuroinflammation. researchopenworld.comnih.govmdpi.comresearchgate.net
Ocular System Models (e.g., Dry Eye Syndrome)
Scopolamine is also employed in preclinical models to induce dry eye disease (DED), particularly to simulate the aqueous-deficient subtype. esmed.orgresearchgate.netexperimentica.com This application leverages scopolamine's anticholinergic properties to block muscarinic activity in the lacrimal glands, thereby reducing tear production. optica.orgmdpi.com
Scopolamine-induced dry eye models are used in various animal species, including mice and rats. esmed.orgexperimentica.comoptica.org In these models, scopolamine administration, often via subcutaneous injection or transdermal application, leads to decreased tear volume, reduced tear film stability, and damage to the ocular surface, such as corneal epithelial defects and a decrease in conjunctival goblet cells. esmed.orgexperimentica.comoptica.org
To enhance the severity and consistency of the dry eye phenotype, scopolamine administration is frequently combined with environmental stress, such as exposure to a controlled desiccating environment with constant airflow. experimentica.comoptica.org This combined approach mimics both aqueous deficiency and increased evaporation, reflecting the multifactorial nature of human DED. experimentica.comoptica.org
These models are valuable for studying the pathophysiological mechanisms of DED and for evaluating the efficacy of novel therapeutic agents aimed at increasing tear production, improving tear film stability, or protecting the ocular surface. esmed.orgexperimentica.com Readouts in these models include quantitative tear volume measurement, assessment of corneal epithelial damage using staining techniques (e.g., fluorescein (B123965) and rose bengal staining), and histological analysis of lacrimal gland inflammation and conjunctival goblet cell density. experimentica.com
Data from scopolamine-induced dry eye models can provide insights into the time course of ocular surface and lacrimal gland changes. For instance, in a scopolamine-induced mouse model combined with desiccating stress, central corneal thickness was observed to increase significantly over a 24-hour period. optica.org
While useful, it is important to note that scopolamine's antagonism of muscarinic activity can also affect the immune system, potentially altering the physiological response and inflammation in the ocular environment. optica.org
Here is a table summarizing some preclinical findings in scopolamine-induced models:
| Model Type | Species | Induction Method(s) | Observed Deficits/Effects | Agents Investigated | Key Findings | Citations |
| Cognitive Impairment | Mice | Scopolamine (i.p.) | Memory deficits (learning and memory) | Aqueous extract of Spinacia oleracea, Donepezil | S. oleracea extract showed memory-improving effect and inhibited AChE. scialert.net | scialert.net |
| Cognitive Impairment | Mice | Scopolamine (i.p.) | Memory impairment (spatial short-term and long-term memory) | Dichrocephala integrifolia decoction, Tacrine | D. integrifolia improved spatial memory and attenuated neuronal death in the hippocampus. nih.gov | nih.gov |
| Cognitive Impairment | Rats | Scopolamine | Cognitive impairment (spatial working memory) | Memantine, PHA-543613 (alpha7 nAChR agonist) | Co-administration of subeffective doses significantly improved memory. frontiersin.org | frontiersin.org |
| Cognitive Impairment | Rats | Scopolamine (1 mg/kg) | Memory deficits, mitochondrial malfunction, oxidative stress, AChE hyperactivity, neuronal/axonal damage | JM-20 | JM-20 attenuated memory deficits, mitochondrial malfunction, oxidative stress, and prevented AChE hyperactivity. nih.gov | nih.gov |
| Cognitive Impairment | Zebrafish | Scopolamine (0.025 mg/kg i.p.) | Memory deficits, free radical generation, glial cell proliferation | Apocynin | Apocynin prevented amnesia, reduced free radicals, curbed inflammation, and offered neuroprotection. researchopenworld.comresearchopenworld.com | researchopenworld.comresearchopenworld.com |
| Cognitive Impairment | Rats | Scopolamine (2 mg/kg, i.p.) | Amnesic, anxiolytic, and antidepressant effects | Methanolic extract of Ficus benghalensis bark | Extract improved memory retention and showed anti-amnesic effects in behavioral tests. nih.gov | nih.gov |
| Cognitive Impairment | Mice | Scopolamine | Amnesic effects | Flavonoid derivatives (F1-F5), Donepezil | Flavonoid derivatives, particularly F5, significantly attenuated amnesic effects and showed protection from oxidative stress. researchgate.net | researchgate.net |
| Dry Eye Disease | Rats | Scopolamine (subcutaneous) | Reduced tear production, tear film instability, conjunctiva goblet cell loss, corneal damage | Not specified in snippet | Model appropriate for studying moderate DED. esmed.org | esmed.org |
| Dry Eye Disease | Mice | Scopolamine + Controlled desiccating environment | Tear film instability, ocular surface damage (corneal epithelial damage), reduced tear volume | Not specified in snippet | Model mimics evaporative and aqueous-deficient DED subtypes; useful for evaluating treatment outcomes. experimentica.com | experimentica.com |
| Dry Eye Disease | Mice | Scopolamine + Controlled airflow chamber | Tear deficiency, corneal epithelial defects | Not specified in snippet | Muscarinic activity is blocked in lacrimal glands; combined with airflow to induce desiccation. optica.org | optica.org |
| Cholinergic Dysfunction | Rats | Scopolamine | Reduced cholinergic tone | Not specified in snippet | Used to mimic aspects of AD and evaluate translational disease markers. transpharmation.com | transpharmation.com |
| Cholinergic Dysfunction | Various | Scopolamine (muscarinic receptor antagonist) | Disruption of cholinergic system | Not specified in snippet | Leads to amnesia or memory loss; widely used to study impaired learning and memory. | |
| Neuroinflammation/Oxidative Stress | Scopolamine-induced neurodegeneration model | Scopolamine | Elevated AChE activity, altered ROS levels, increased inflammatory mediators (TNF-α, COX2) | Succinamide derivatives | Succinamide derivatives ameliorated biochemical and immunohistochemical alterations induced by scopolamine, supported by molecular docking. mdpi.com | mdpi.com |
Structure-Activity Relationships (SAR) of this compound Derivatives
The structure-activity relationships (SAR) of scopolamine and its derivatives are primarily related to their interaction with muscarinic acetylcholine receptors, as scopolamine acts as a competitive antagonist at these receptors. drugbank.comjove.com The anticholinergic activity of these compounds is influenced by specific structural features.
Most anticholinergics, including scopolamine and related natural alkaloids, share a common structural motif consisting of an ester group and a basic nitrogen group separated by a carbon linker. jove.com The presence of cyclic rings and aromatic groups is important for enhancing the binding of these antagonists to the receptor. jove.com
Identification of Key Structural Features for Receptor Interaction
Key structural features influencing the activity of scopolamine derivatives include the heterocyclic amino alcohol moiety and the acid moiety. nih.gov Scopolamine itself is a glycolate (B3277807) ester of a heterocyclic amino alcohol. nih.gov
For anticholinergic glycolate esters of heterocyclic amino alcohols, the optical isomers resulting from the asymmetric carbons in both the amino alcohol and acid moieties can exhibit different potencies. nih.gov For example, in the case of 3-diphenylacetyl quinuclidine, the (−) isomer showed significantly higher antispasmodic potency compared to the (+) isomer. nih.gov
The nature of the heterocyclic amino group also plays a role in the duration of psychotropic action. Quinuclidinyl and pyrrolidyl amino derivatives tend to have longer durations of action compared to piperidyl, tropanyl (like scopolamine), or granatonyl derivatives. nih.gov
Regarding the acid moiety, changes in the R1 group (attached to the carbonyl) can affect psychotropic potency while having less impact on peripheral anticholinergic action. nih.gov
The nitrogen substituent is also a critical feature. The most potent anticholinergics often have a quaternary ammonium (B1175870) salt at this position, although agents with a tertiary amine (like scopolamine) also possess considerable antagonist activity. jove.com
The distance between the ring-substituted carbons has also been noted as a factor influencing potency, with maximum potency sometimes observed when this distance is approximately two carbon units. gpatindia.com
While scopolamine is primarily known for its muscarinic receptor antagonism, studies have also shown that it can bind to other receptors, such as 5-HT3 receptors, albeit with lower affinity (in the micromolar range). nih.gov The tetrahedral carbon linker in scopolamine has been suggested to contribute to its lower affinity at 5-HT3 receptors compared to established 5-HT3 receptor antagonists. nih.gov
Modulating Activity and Selectivity through Chemical Derivatization
Chemical derivatization of scopolamine and related anticholinergics can be used to modulate their activity, duration of action, and receptor selectivity. Semisynthetic derivatives of natural alkaloids like scopolamine, such as hyoscine butylbromide (butylscopolamine), have been developed and differ from the parent compounds in their pharmacokinetics and duration of action. nih.govjove.comresearchgate.net
Modifications to the heterocyclic amino group or the acid moiety can influence the duration of activity. For instance, incorporating a cycloalkyl group in certain positions (R2 or R3) can prolong the duration of action, while an alkynyl group may decrease it. nih.gov
Synthetic derivatives can be designed to exhibit greater selectivity for specific muscarinic receptor subtypes. jove.com This is important because different muscarinic receptor subtypes (M1-M5) are involved in various physiological processes, and targeting specific subtypes could lead to more selective therapeutic effects and potentially reduced side effects. For example, antagonism of M4 and M5 receptors is being investigated for potential therapeutic benefits in neurological conditions. drugbank.com
The introduction of different functional groups or alterations in the carbon linker between the ester and the nitrogen can lead to compounds with varied binding affinities and functional profiles at muscarinic and potentially other receptors. jove.comgpatindia.com Molecular modeling and structural studies of ligand-receptor interactions provide insights into how specific chemical modifications influence binding affinity and receptor activation or blockade. mdpi.comacs.orgacs.org These studies help in the rational design of new derivatives with desired pharmacological properties.
The development of multi-target-directed ligands (MTDLs) based on existing backbones, including those related to natural products, is an active area of research. rsc.org While not specific to scopolamine derivatives in the provided snippets, this approach involves incorporating key moieties into a single molecular framework to address multiple pathological pathways, which could be a strategy for developing novel agents based on the scopolamine structure or its pharmacological actions. rsc.org
Metabolic Pathways and Biotransformation Studies Preclinical and in Vitro
Scopoline (B1219716) Metabolism in Experimental Animal Models
Studies in experimental animal models have provided insights into the metabolic fate of scopolamine (B1681570). While information specifically on this compound metabolism in these models is not extensively detailed in the provided sources, the metabolism of scopolamine has been characterized in species such as rats, mice, guinea pigs, and rabbits. Scopolamine undergoes significant biotransformation, primarily in the liver, and is subsequently excreted.
Qualitative and quantitative differences in scopolamine metabolism have been observed across different animal species. For instance, studies in rats, mice, guinea pigs, and rabbits have characterized and determined scopolamine urinary metabolites.
In animal studies investigating scopolamine metabolism, various metabolites have been detected. In rats, major metabolites identified in urine include phenolic derivatives such as p-hydroxy-, m-hydroxy-, and p-hydroxy-m-methoxy-scopolamine. Dehydrated metabolites, including aposcopolamine (B190597) and aponorscopolamine, have been found to be abundantly excreted in guinea pigs and moderately in mice, but to a lesser extent in rabbits and rats. Glucuronide conjugates of scopolamine and norscopolamine have been observed to have high excretion levels in mice compared to other species. Tropic acid has also been identified as a major metabolite in some species, such as rabbits and guinea pigs, while being of minor importance in mice.
A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of scopolamine and its metabolites in rat urine identified at least 18 metabolites, including norscopine, scopine (B3395896), tropic acid, aponorscopolamine, aposcopolamine, norscopolamine, hydroxyscopolamine, hydroxyscopolamine N-oxide, p-hydroxy-m-methoxyscopolamine, trihydroxyscopolamine, dihydroxy-methoxyscopolamine, hydroxyl-dimethoxyscopolamine, and glucuronide and sulfate (B86663) conjugates of the parent drug and its metabolites.
The enzymatic systems responsible for the metabolism of scopolamine have been investigated. In vitro studies have indicated that oxidative demethylation of scopolamine is linked to the activity of the cytochrome P450 (CYP) 3A subfamily. researchgate.net Specifically, CYP3A4 has been suggested to be responsible for at least a portion of the oxidative demethylation of scopolamine. This is supported by observations where coadministration of scopolamine with grapefruit juice, a known inhibitor of CYP3A4, significantly altered scopolamine pharmacokinetics.
Sulfotransferase-catalyzed reactions leading to sulphate conjugate intermediates have also been implicated in the enzymatic dehydration of scopolamine, as observed in guinea pig liver cytosol. This process results in the formation of dehydrated metabolites like aposcopolamine.
Identification of Metabolites
In Vitro Studies of this compound Biotransformation
In vitro studies, particularly those using liver microsomes, have been instrumental in understanding the biotransformation of scopolamine. Studies with rat liver microsomes have demonstrated cytochrome P450-mediated oxidative demethylation of scopolamine, leading to the formation of a hydroxyl function on the alkyl group. This hydroxylated metabolite can subsequently undergo conjugation with glucuronide or sulfate.
While direct in vitro studies on the biotransformation of this compound itself are not prominently featured in the provided search results in detail, the in vitro metabolism of scopolamine has been investigated using methods like LC-MSn with homogenized liver and intestinal flora of rats. These studies contribute to understanding the potential metabolic pathways that could lead to the formation of metabolites, possibly including this compound, from scopolamine.
Impact of Metabolic Perturbations on this compound's Biological Activity in Preclinical Settings
The impact of metabolic perturbations on the biological activity of scopolamine has been explored in preclinical settings, often in the context of cognitive function studies. Scopolamine is frequently used to induce cognitive impairment in animal models to evaluate potential therapeutic agents. nih.gov Changes in the metabolism of scopolamine, which could be influenced by factors such as enzyme inhibition or induction, or interactions with other substances, can alter its exposure and consequently its pharmacological effects.
For instance, studies investigating compounds that ameliorate scopolamine-induced cognitive disturbance in rodents suggest that the rapid metabolism of certain compounds can influence their in vivo activity. While this specifically refers to the metabolism of the ameliorating compounds, it highlights the general principle that metabolic fate impacts biological outcome in these preclinical models.
Perturbations in metabolic pathways, such as lipid and amino acid metabolism, have been observed in scopolamine-induced cognitive impairment models in mice. researchgate.net Interventions that modulate these metabolic changes have shown effects on cognitive behavior. researchgate.net Additionally, scopolamine has been shown to affect dopamine (B1211576) metabolism in specific brain regions in rats. These findings collectively indicate that alterations in metabolic processes, either of scopolamine or related endogenous compounds, can influence the observed biological activity of scopolamine in preclinical studies.
Data Tables
Based on the provided search results, a detailed quantitative data table solely focused on this compound metabolism in preclinical or in vitro settings is not feasible. However, a summary of identified Scopolamine metabolites in animal studies can be presented.
| Animal Species | Identified Scopolamine Metabolites (Examples) |
| Rats | p-hydroxy-, m-hydroxy-, p-hydroxy-m-methoxy-scopolamine, Aposcopolamine, Aponorscopolamine, Glucuronide conjugates, Sulfate conjugates, Norscopine, Scopine, Tropic acid, Hydroxyscopolamine, Hydroxyscopolamine N-oxide, Trihydroxyscopolamine, Dihydroxy-methoxyscopolamine, Hydroxyl-dimethoxyscopolamine |
| Mice | Aposcopolamine, Aponorscopolamine, Glucuronide conjugates, Sulfate conjugates, Tropic acid (minor) |
| Guinea Pigs | Aposcopolamine, Aponorscopolamine, Tropic acid (major) |
| Rabbits | Tropic acid (major), Aposcopolamine, Aponorscopolamine |
Advanced Analytical Methodologies for Scopoline Research
Chromatographic Separation Techniques
Chromatography plays a vital role in isolating compounds containing the scopoline (B1219716) structure from complex mixtures before detection and characterization.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of scopolamine (B1681570) and related tropane (B1204802) alkaloids. HPLC coupled with various detectors, such as UV or diode array detectors (DAD), is effective for both qualitative and quantitative analysis. For instance, HPLC-DAD has been employed for the analysis of scopolamine in hair samples following a suspended droplet liquid phase microextraction technique. psu.eduscirp.org This method utilized a C18 reverse phase column with a mobile phase of water-acetonitrile-methanol (80:10:10) and detection at 205 nm. psu.eduscirp.org The method demonstrated a linear range of 10 to 10000 ng·mL⁻¹ for scopolamine in blank hair matrix. psu.eduscirp.org
HPLC methods have also been developed for the rapid determination of scopolamine content in materials like scopolia extract powder. One such method involved extraction with HCl/methanol and separation on a pentafluorophenylpropyl column with a mobile phase of acetonitrile-ammonium acetate (B1210297) buffer, detected at 210 nm. nih.gov This method showed good linearity in the range of 0.5-500 μg/mL for scopolamine. nih.gov Reversed-phase HPLC methods are frequently applied for the separation and determination of scopolamine, often using C18 columns and mobile phases containing buffers and organic solvents like acetonitrile (B52724). brieflands.comakjournals.com
Another application of HPLC includes the analysis of scopolamine and hyoscyamine (B1674123) in Hyoscyamus species, using a Eurospher C18 column and isocratic elution with a triethylammonium (B8662869) phosphate (B84403) buffer and acetonitrile mixture, detected at 210 nm. brieflands.com
Gas Chromatography (GC) is another separation technique applied in the analysis of compounds containing the this compound structure, particularly scopolamine. GC is often coupled with mass spectrometry for enhanced identification and quantification. However, the thermal stability of scopolamine in the GC inlet can be a consideration. Studies have investigated the temperature-related degradation of scopolamine in the GC-MS inlet, noting that degradation products can form at higher temperatures. researcher.lifenih.govmdpi.com Despite this, GC-MS remains a widely used method for the identification of toxicologically important substances like scopolamine in human specimens. researcher.lifenih.govresearchgate.net Lowering the inlet temperature to 250 °C can diminish degradation to a level where detection and identification are possible. researcher.lifenih.gov Derivatization can also be employed in GC analysis of scopolamine. tandfonline.comnih.gov
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry Applications in this compound Detection and Characterization
Mass Spectrometry (MS) is an indispensable tool for the sensitive and selective detection, identification, and structural characterization of compounds containing the this compound structure. It is almost always coupled with a separation technique like LC or GC.
LC-MS/MS is a powerful and commonly used technique for the determination of scopolamine in various matrices, including biological fluids like plasma and urine. pensoft.netpensoft.netnih.govwaters.comnih.govhhs.gov This method offers high sensitivity and selectivity, crucial for analyzing low concentrations of scopolamine. pensoft.netwaters.comwaters.com
Sensitive LC-MS/MS methods have been developed for the quantification of scopolamine in human plasma with low limits of quantification (LLOQ). pensoft.netpensoft.netwaters.comwaters.com One method achieved an LLOQ of 5 pg/mL using solid phase extraction and a UPLC system coupled to a triple quadrupole mass spectrometer, demonstrating linearity over a range of 5 to 640 pg/mL. waters.comwaters.com Another LC-MS/MS method for scopolamine in human plasma utilized liquid-liquid extraction and a cyano bonded phase column with isocratic elution, detecting scopolamine and its internal standard in positive ion mode via MRM transitions at m/z 304/138 and m/z 308/142, respectively. pensoft.netpensoft.net This method showed linearity from 3.03–315.76 pg/mL. pensoft.netpensoft.net LC-MS/MS is also used for the analysis of scopolamine and its metabolites, allowing for the identification and structural elucidation of various related compounds based on changes in molecular masses and fragmentation patterns. nih.govhhs.gov
| Matrix | Extraction Technique | LC Column Type | Mobile Phase | Detection Mode | MRM Transitions (m/z) | LLOQ (if reported) | Linearity Range (if reported) | Reference |
| Human Plasma | Solid Phase Extraction (SPE) | UPLC compatible | Not specified in detail | ESI+, MRM | Not specified | 5 pg/mL | 5 - 640 pg/mL | waters.comwaters.com |
| Human Plasma | Liquid-Liquid Extraction | Cyano bonded phase | Ammonium (B1175870) format buffer:methanol (60:40) | ESI+, MRM | 304/138 (Scopolamine), 308/142 (IS) | Not specified | 3.03–315.76 pg/mL | pensoft.netpensoft.net |
| Rat Urine | Various (Free fraction, acid/enzyme hydrolysis) | Reversed-phase C18 | Methanol/ammonium acetate (70:30) pH 3.5 with formic acid | MS/MS | Not specified | Not reported | Not reported | nih.govhhs.gov |
| Rat Plasma/Brain | Not specified | ZORBAX Eclipse Plus C18 | Water with 0.1% formic acid and acetonitrile (gradient) | ESI+, MRM | Not specified | 2 ng/mL | 2–2500 ng/mL | nih.gov |
GC-MS is utilized for the analysis of scopolamine, particularly in toxicological and forensic applications. researcher.lifenih.govresearchgate.netnih.gov It provides a universal ionization method (Electron Ionization, EI) which yields reproducible spectra useful for identification by comparison with mass spectral libraries or direct interpretation. researcher.life However, as mentioned, the thermal instability of scopolamine in the GC inlet needs to be considered, and lower inlet temperatures or derivatization may be necessary to prevent degradation. researcher.lifenih.govtandfonline.comnih.gov Despite potential degradation issues, GC-MS remains a valuable technique for the identification of scopolamine. researcher.lifenih.govresearchgate.net A GC-MS method for the determination of scopolamine in human serum using a capillary column and ion trap tandem mass spectrometry with chemical ionization has been reported, achieving a detection limit of 50 pg/ml. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Spectroscopic Characterization Methods
Spectroscopic methods provide valuable information about the structure and properties of compounds containing the this compound structure. While the initial snippets focused on scopoletin (B1681571) and scopolin, other spectroscopic techniques are applied to scopolamine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of scopolamine. Two-dimensional NMR techniques, such as COSY, NOESY, HSQC, and HMBC, can be used to determine the molecular structure. dtic.mil Comparisons of ¹H and ¹³C chemical shift values and coupling constants obtained from NMR data can be used to confirm the identity of scopolamine. dtic.mil
Mass spectrometry, as discussed in the previous sections, also provides structural information through fragmentation patterns. Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight, with scopolamine typically showing a protonated molecular ion ([M+H]⁺) at m/z 304.4. dtic.milresearchgate.net In-source collision-induced dissociation (ISCID) can generate characteristic fragmentation patterns useful for confirmation. researchgate.net
Surface-enhanced Raman spectroscopy (SERS) has also been used to detect scopolamine hydrobromide in aqueous solution, allowing for semi-quantitative analysis based on the intensity of characteristic Raman peaks. jst.go.jp
While UV-Vis spectroscopy is mentioned in the context of HPLC-DAD detection for scopolamine at wavelengths like 205 nm or 210 nm psu.eduscirp.orgnih.govbrieflands.com, the chromophoric properties of scopolamine in this region can lead to higher detection limits compared to MS-based methods. researchgate.net Fourier Transform Infrared (FT-IR) spectroscopy is mentioned for the analysis of related Solanaceae taxa and quantification of scopolamine and hyoscyamine by ATR-FTIR semanticscholar.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including one- and two-dimensional techniques, plays a significant role in the structural identification and conformational analysis of scopolamine. ¹H and ¹³C NMR experiments, along with correlation techniques such as COSY, NOESY, HSQC, and HMBC, have been successfully applied to determine the molecular structure. dtic.milresearchgate.net Comparisons of experimental NMR data with reported values in solvents like D₂O have confirmed the identity of the compound. dtic.milresearchgate.net Quantitative NMR experiments have also been performed. dtic.milresearchgate.net
The solubility of scopolamine in various organic solvents and water allows for the preparation of samples suitable for NMR analysis. dtic.mil Differences in magnetic field strength and pulse sequences can influence the resolution and appearance of NMR spectra. dtic.mil Studies have also explored the solvent-dependent chemical shifts and conformational preferences of scopolamine using solid-state CPMAS NMR. acs.org Different crystalline forms (pseudopolymorphs) of scopolamine hydrobromide exhibit distinct solid-state NMR spectra, and these can be used to understand conformational preferences in solution. acs.org
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is utilized in the analysis of scopolamine, particularly for quantitative determination and characterization in plant extracts and other matrices. This technique is suitable for detecting alkaloids with chromophore-bearing moieties, such as scopolamine. mdpi.com
UV-Vis spectrophotometry has been employed for the quantitative analysis of scopolamine in plant biomass extracts. mdpi.com A calibration curve for scopolamine has been obtained with a good correlation coefficient, demonstrating the method's suitability for quantification. mdpi.com Tropane alkaloids are typically monitored at wavelengths around 205 nm or 210 nm, as many UV-active functionalities, including carbonyl groups, absorb in this region. mdpi.com
Studies investigating plant extracts containing scopolamine have shown absorption bands in the UV-Vis spectra that correspond to other compounds like phenolics and polyphenols, in addition to the alkaloid. mdpi.com For instance, absorption bands between 279 and 288 nm may indicate the presence of tannins, while bands in the range of 315–539 nm can show the presence of flavonoids. mdpi.com Chlorophyll can also be extracted with certain solvents, contributing to the UV-Vis profile of plant extracts. mdpi.com
UV-Vis spectroscopy has also been used in the characterization of materials used for the detection of scopolamine, such as BODIPY-Phen conjugates. upv.es
Electrochemical and Colorimetric Detection Techniques in Research Applications
Electrochemical and colorimetric methods offer alternative approaches for the detection and quantification of scopolamine in various research applications, including forensic analysis and screening in different matrices.
Electrochemical methods for scopolamine detection have been reported, although the literature is currently limited. rsc.org Direct electrochemical detection of scopolamine has been achieved using boron-doped diamond and graphite (B72142) screen-printed electrodes. rsc.org While direct electrochemical oxidation of scopolamine may not be sufficient for viable detection methods at concentrations of interest due to limited redox activity, mediated oxidation in the presence of certain compounds, such as [Ru(bpy)₃]²⁺, can facilitate detection through electrochemiluminescence (ECL). rsc.org ECL-based sensors have shown potential for rapid detection of scopolamine in complex matrices like human serum, urine, artificial saliva, and artificial sweat, often requiring minimal sample preparation. rsc.orgnih.gov
A portable electrochemical method based on batch injection analysis with square wave voltammetry (BIA-SWV) using a boron-doped diamond electrode has been developed for scopolamine screening in beverages and urine samples. researchgate.net This method allows for rapid analysis with small sample volumes and simple sample pretreatment. researchgate.net
Colorimetric methods involve a visible color change upon reaction with the analyte. Dragendorff reagent has been used in colorimetric tests for scopolamine detection, resulting in a color change from orange to yellow in the presence of the compound. mmu.ac.ukresearchgate.net This colorimetric reaction, combined with electrochemical techniques, can provide a robust method for identification and quantification. mmu.ac.uk Another colorimetric approach involves the use of a BODIPY-Phen conjugate in combination with Cu(II), which exhibits a visible color change upon detection of scopolamine. upv.es This method has been applied to detect scopolamine in beverages. upv.es
Research has explored combining electrochemical and colorimetric methods for enhanced detection of scopolamine. mmu.ac.uk These combined approaches can provide complementary analytical responses, improving the selectivity and accuracy of detection in complex samples. mmu.ac.uk
Sample Preparation and Matrix Effects in Research Samples (excluding human clinical samples)
Sample preparation is a critical step in the analysis of this compound in research samples to isolate the analyte and minimize interference from the sample matrix. The matrix refers to the components of the sample other than the analyte of interest.
Various sample preparation techniques have been applied to extract scopolamine from different matrices in research studies. For plant samples, conventional extraction methods like Soxhlet extraction with solvents such as ethanol (B145695) and 1-butanol (B46404) have been used to obtain scopolamine extracts. mdpi.com The choice of solvent can influence the efficiency of extraction based on the lipophilicity of the alkaloid. mdpi.com
In the context of electrochemical and colorimetric detection in non-human biological matrices and beverages, some methods have been developed to require minimal or no prior sample preparation. For instance, ECL-based sensors have been successfully employed for scopolamine detection in artificial saliva and sweat without prior sample preparation. rsc.orgnih.gov Similarly, a combined electrochemical-colorimetric method for forensic analysis of scopolamine in drinks (gin, tonic water, whisky, energy drinks) and biological samples (excluding human clinical as per instruction, but the source mentions urine, saliva, vitreous humor) indicated that recoveries near 100% were achieved, suggesting the absence of significant matrix effects in these sample types with the applied methodology. mmu.ac.uk
Research on electrochemical detection in urine has noted reduced sensitivity compared to serum, which is thought to be related to competing reactions due to the presence of known quenchers like ascorbic acid, urea, and uric acid in urine. rsc.org This highlights the importance of considering matrix composition when developing and applying analytical methods.
Computational and in Silico Modeling in Scopoline Research
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a technique used to identify and extract potential interactions between ligand-protein complexes. simulations-plus.com A pharmacophore model defines the spatial relationship between the pharmacophoric features representing the interaction properties between the receptor and the ligand. mdpi.com Virtual screening is an in silico technique that utilizes pharmacophore models to analyze large databases of compounds or approved drugs to evaluate potential interactions. simulations-plus.com These techniques enable the discovery, establishment, and evaluation of therapeutics and other biologically active compounds, allowing the optimization of numerous compounds to be tested against a target protein or receptor, thereby narrowing down potential molecules for further study. simulations-plus.com
Pharmacophore modeling and virtual screening have been applied in studies relevant to the targets affected by scopoline (B1219716). For instance, a systematic virtual screening experiment involving pharmacophore development and screening of a virtual library was reported in the context of identifying novel carbamates as potent AChE inhibitors. acs.org A predictive pharmacophore model with one H-bond donor and three hydrophobic features was developed and validated in this study. acs.org Pharmacophore model-based virtual screening has been described as an efficient tool for identifying novel potential leads from virtual databases. researchgate.net After generating and validating a 3D pharmacophore model, it can be used as a 3D search query to retrieve potent molecules from chemical databases with novel structures and desired features, and to locate appropriate binding orientations and conformations. researchgate.net In one study, scopolamine (B1681570) was identified as a potential covalent inhibitor of SARS-CoV-2 Mpro through a structure-based strategy combining 3D pharmacophoric modeling, virtual screening, and covalent docking. nih.gov, mdpi.com
Systems Pharmacology Modeling of Cholinergic Systems in Preclinical Contexts
Systems pharmacology modeling involves integrating information about multiple components of a biological system to understand how drugs affect the system as a whole. This approach is particularly relevant to complex systems like the cholinergic system, which is significantly impacted by this compound. The scopolamine model of cognitive impairment is frequently used in preclinical studies to explore the potential of compounds to reverse cognitive deficits due to cholinergic blockade. nih.gov, scirp.org The validity of this model is based on the similarity between the transient effects of scopolamine in healthy volunteers and the cognitive impairment seen in Alzheimer's disease patients. scirp.org, scirp.org
Systems pharmacology modeling has been adopted to evaluate the potential of modulating targets within the cholinergic system. For example, a systems pharmacology approach was used to evaluate the potential of 5-HT4 modulation in providing beneficial effects on cognition in Alzheimer's disease. scirp.org, researchgate.net This involved developing a serotonergic synaptic cleft model and expanding it to other neurotransmitter systems, incorporating it into a computer-based cortical network model. scirp.org, researchgate.net The model was calibrated using in vivo data and human imaging data. scirp.org, researchgate.net Computational modeling and slice physiology studies have suggested that long-term encoding may depend on sustained spiking activity in parahippocampal neurons, which is modulated by acetylcholine (B1216132) at muscarinic receptors. nih.gov, jneurosci.org Scopolamine has been shown to reduce this persistent activity. nih.gov, jneurosci.org Neural network and drug-based models have also been designed to investigate the effects of scopolamine on encoding in a neural network model of corticohippocampus formation. spandidos-publications.com
Future Directions and Emerging Research Avenues for Scopoline
Development of Novel Scopoline (B1219716) Analogues with Enhanced Selectivity or Activity
Research into this compound is actively exploring the creation of novel analogues and derivatives to potentially enhance its therapeutic profile, specifically by improving selectivity and activity while minimizing undesirable effects. This involves the design and synthesis of compounds structurally related to this compound, with modifications aimed at achieving more targeted interactions with specific receptors or pathways acs.org. Studies have investigated fluorine-containing scopolamine (B1681570) analogues, evaluating their potential as antidepressants and assessing their cognitive safety margins compared to scopolamine itself acs.org. For instance, one study identified a lead compound, S-3a, among synthesized fluorine-containing scopolamine analogues that showed potent and sustained antidepressant effects in mice models and displayed a higher cognitive safety margin than scopolamine acs.org.
Another area involves the synthesis and evaluation of hybrid compounds, such as tacrine-NO donor hybrids, which have shown promise in improving scopolamine-induced cognitive impairment in preclinical models acs.org. These hybrid compounds demonstrated potent cholinesterase inhibitory activity in vitro and significantly improved cognitive deficits in scopolamine-challenged mice acs.org. Analogue (36a) of tacrine-carbazole hybrids also exhibited an ability to improve short-term and long-term memory deficits in mice induced by scopolamine rsc.org. The design of these analogues often involves molecular modeling studies to understand their interactions with pharmacological targets like acetylcholinesterase acs.orgrsc.org.
The development of these analogues is driven by the need for compounds with more specific actions, potentially leading to new therapeutic agents with reduced side effects compared to the parent compound.
Integration of Omics Technologies for Comprehensive Biosynthetic Pathway Elucidation
A significant challenge in the sustainable production of scopolamine is the incomplete elucidation of its biosynthetic pathway in plants bohrium.commdpi.com. Integrating 'omics' technologies, such as transcriptomics, metabolomics, and proteomics, is expected to provide new insights into these complex pathways bohrium.commdpi.comresearchgate.net.
Omics-based approaches can help identify unknown enzymes and genes involved in scopolamine biosynthesis, as well as understand the regulation of metabolic flux mdpi.comsciengine.com. For example, transcriptomics and network biology approaches have been used to elucidate new biosynthetic and regulatory pathway components involved in the formation of tropane (B1204802) alkaloids like scopolamine in Solanaceae ecotypes europa.eu. While RNA-Seq has made significant contributions to pathway elucidation and candidate gene identification, metabolomic analysis has played a more augmenting role, highlighting the need for further advancements in this area, particularly in annotation and spatial metabolomics europa.eu.
Studies integrating proteomics and metabolomics have been used to understand metabolic changes in plants under stress, revealing alterations in pathways including scopolamine biosynthesis mdpi.com. This integrated approach can help identify how environmental factors influence the production of scopolamine and its precursors mdpi.com.
The comprehensive understanding of the biosynthetic pathway through omics integration is crucial for enabling efficient metabolic engineering and synthetic biology approaches for sustainable scopolamine production bohrium.commdpi.com.
Advancements in Synthetic Biology for Sustainable Production
Advancements in synthetic biology offer promising avenues for the sustainable and controlled production of scopolamine, providing alternatives to traditional agricultural extraction methods which are subject to environmental variables and supply chain issues antheia.bioresearchgate.netantheia.bio.
Synthetic biology approaches involve reconstructing biosynthetic pathways in heterologous hosts, such as engineered yeast (Saccharomyces cerevisiae) or bacteria, to produce scopolamine through fermentation antheia.bioresearchgate.netantheia.biosciepublish.com. This fermentation-based approach offers advantages such as more resilient and efficient supply chains, greater process consistency, and the ability for rapid-response production antheia.bio. Companies are pioneering this approach to manufacture key starting materials and active pharmaceutical ingredients like scopolamine under controlled conditions antheia.bio.
Engineered yeast strains have demonstrated the capability to produce scopolamine, with ongoing efforts to improve yields to make industrial microbial fermentation economically competitive with agricultural extraction antheia.bioresearchgate.net. This involves modular pathway construction and optimization of intermediate biosynthesis researchgate.net. The successful microbial biosynthesis of tropane alkaloids like hyoscyamine (B1674123) and scopolamine in yeast represents a significant milestone, validating the potential of synthetic biology for the efficient, consistent, and higher-quality production of valuable medicinal molecules antheia.bio.
Metabolic engineering techniques are key to improving the production of scopolamine in both plant cell cultures and microbial hosts nih.govresearchgate.net. This includes strategies like increasing carbon flux through the biosynthetic pathway by overexpressing genes encoding rate-limiting enzymes or blocking competitive pathways nih.gov. Hairy root cultures, transformed with Agrobacterium rhizogenes, have also been explored as a suitable system for scopolamine production due to their stability and productivity, with metabolic engineering techniques representing a promising strategy to achieve competitive yields researchgate.net.
Exploration of this compound as a Research Tool in New Preclinical Disease Models
Scopolamine is widely used as a pharmacological tool to induce cognitive impairment in preclinical animal models, serving as a model for studying conditions like Alzheimer's disease and ADHD naasonscience.comneurofit.comnih.govneurofit.com. Future research aims to explore its utility as a research tool in a broader range of preclinical disease models and to refine existing models.
The scopolamine-induced amnesia model in rodents is a common method for screening compounds with potential cognitive-enhancing properties neurofit.comnih.govneurofit.com. This model relies on scopolamine's ability to disrupt cholinergic signaling, leading to memory deficits nih.gov. While useful, the cognitive deficits produced by scopolamine may differ from those seen in complex neurodegenerative diseases like Alzheimer's nih.gov.
Despite these limitations, scopolamine's ability to induce a reversible cognitive deficit makes it valuable for evaluating the efficacy of potential therapeutic agents targeting cognitive dysfunction neurofit.comnih.govneurofit.com. Studies use behavioral tasks such as the novel object recognition test and the Y-maze to assess the reversal of scopolamine-induced memory impairment by test compounds neurofit.commdpi.com.
Future directions involve exploring scopolamine's application in modeling other neurological or psychiatric conditions where cholinergic dysfunction may play a role sciencedaily.com. Research has already investigated its potential as a tool in studying anxiety disorders, building on its known effects on the central nervous system sciencedaily.com.
Refinement of Preclinical Models for Translational Research (e.g., Neuroimaging Techniques)
Refining preclinical models utilizing scopolamine is crucial for improving the translatability of research findings to clinical applications nih.govd-nb.info. This involves enhancing the predictive validity of these models and incorporating advanced techniques, such as neuroimaging.
Traditional behavioral assessments in scopolamine models can be complemented by neuroimaging techniques like functional MRI (fMRI) to provide objective measures of neural activity and connectivity changes induced by scopolamine and potential therapeutic interventions biorxiv.orgresearchgate.netnih.govnih.gov. Preclinical fMRI studies in rats have been used to decipher the neuroimaging correlates of the scopolamine challenge, measuring its effects on brain activation in specific regions biorxiv.orgresearchgate.netnih.gov. These studies highlight that scopolamine can attenuate evoked brain activity, and the observed effects can be influenced by factors like anesthesia biorxiv.orgresearchgate.netnih.gov.
Functional ultrasound (fUS) neuroimaging is another technique being explored to monitor the impact of drugs in scopolamine-induced cognitive impairment models, providing insights into changes in cerebral blood volume and functional connectivity nih.gov. Such neuroimaging techniques can help to better characterize the neural basis of scopolamine-induced deficits and evaluate the effectiveness of cognition-enhancing drugs at a neural level nih.gov.
Q & A
Q. How can researchers identify this compound’s molecular targets and mechanisms of action systematically?
Q. What strategies mitigate low bioavailability in this compound pharmacokinetic studies?
- Methodological Answer : Optimize formulations using co-solvents (e.g., PEG) or nanoemulsions. Conduct permeability assays (Caco-2 monolayers) and hepatic microsomal stability tests. Compare oral vs. intravenous administration .
Methodological Tables
Table 1 : Common Analytical Techniques for this compound Validation
| Technique | Parameters | Purpose | Reference |
|---|---|---|---|
| HPLC-DAD | C18 column, λ=254 nm | Quantification in plant extracts | |
| 1H NMR | 500 MHz, CDCl3 | Structural elucidation | |
| HRMS | ESI+, m/z 300–800 | Molecular formula confirmation |
Table 2 : Key Variables in this compound Stability Studies
| Variable | Test Range | Outcome Measure | Reference |
|---|---|---|---|
| pH | 2–9 | Degradation half-life (t1/2) | |
| Temperature | 25°C, 37°C, 50°C | % Remaining after 24 hours | |
| Light Exposure | UV (365 nm) vs. dark | Photodegradation rate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
